2-{[(4-BROMOPHENYL)METHYL]SULFANYL}-5-(FURAN-2-YL)-1,3,4-OXADIAZOLE
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Overview
Description
2-{[(4-BROMOPHENYL)METHYL]SULFANYL}-5-(FURAN-2-YL)-1,3,4-OXADIAZOLE is a heterocyclic compound that has garnered interest due to its diverse biological activities. This compound is part of the oxadiazole family, which is known for its broad spectrum of biological activities, including antibacterial, antifungal, and anticancer properties .
Preparation Methods
The synthesis of 2-{[(4-BROMOPHENYL)METHYL]SULFANYL}-5-(FURAN-2-YL)-1,3,4-OXADIAZOLE typically involves the reaction of 4-bromobenzyl chloride with potassium thiocyanate to form 4-bromobenzyl thiocyanate. This intermediate is then reacted with 2-furyl hydrazine in the presence of phosphorus oxychloride to yield the desired oxadiazole compound . The reaction conditions generally require refluxing in an appropriate solvent, such as ethanol or acetonitrile, for several hours.
Chemical Reactions Analysis
2-{[(4-BROMOPHENYL)METHYL]SULFANYL}-5-(FURAN-2-YL)-1,3,4-OXADIAZOLE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of thiols or sulfides.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 2-{[(4-BROMOPHENYL)METHYL]SULFANYL}-5-(FURAN-2-YL)-1,3,4-OXADIAZOLE involves its interaction with various molecular targets. In antibacterial applications, it disrupts the bacterial cell wall synthesis, leading to cell lysis and death. In anticancer applications, it inhibits key enzymes involved in cell proliferation, thereby preventing the growth and spread of cancer cells .
Comparison with Similar Compounds
2-{[(4-BROMOPHENYL)METHYL]SULFANYL}-5-(FURAN-2-YL)-1,3,4-OXADIAZOLE can be compared with other oxadiazole derivatives, such as:
2-[(4-Chlorobenzyl)sulfanyl]-5-(2-furyl)-1,3,4-oxadiazole: Similar structure but with a chlorine atom instead of bromine, showing different reactivity and biological activity.
2-[(4-Methylbenzyl)sulfanyl]-5-(2-furyl)-1,3,4-oxadiazole: Contains a methyl group, which affects its lipophilicity and biological interactions.
2-[(4-Nitrobenzyl)sulfanyl]-5-(2-furyl)-1,3,4-oxadiazole: The nitro group introduces electron-withdrawing effects, altering its chemical and biological properties.
This compound’s unique combination of a bromobenzyl group and a furyl ring contributes to its distinct chemical behavior and biological activities, setting it apart from other similar compounds.
Properties
CAS No. |
350497-81-3 |
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Molecular Formula |
C13H9BrN2O2S |
Molecular Weight |
337.19g/mol |
IUPAC Name |
2-[(4-bromophenyl)methylsulfanyl]-5-(furan-2-yl)-1,3,4-oxadiazole |
InChI |
InChI=1S/C13H9BrN2O2S/c14-10-5-3-9(4-6-10)8-19-13-16-15-12(18-13)11-2-1-7-17-11/h1-7H,8H2 |
InChI Key |
QNHLKXTUAQINRC-UHFFFAOYSA-N |
SMILES |
C1=COC(=C1)C2=NN=C(O2)SCC3=CC=C(C=C3)Br |
Canonical SMILES |
C1=COC(=C1)C2=NN=C(O2)SCC3=CC=C(C=C3)Br |
Origin of Product |
United States |
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